Nky80

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

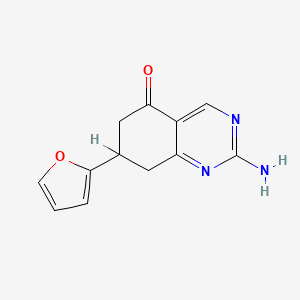

2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJUSNIBPPMLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214613 | |

| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299442-43-6 | |

| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299442-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NKY80 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nky80: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nky80 is a potent and selective, non-competitive inhibitor of the type V isoform of adenylyl cyclase (ACV). As a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade, adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By selectively targeting ACV, this compound offers a valuable tool for dissecting the physiological and pathological roles of this specific AC isoform and presents a potential therapeutic agent for conditions where ACV activity is dysregulated. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, impact on signaling pathways, and functional consequences in various experimental models. Detailed experimental protocols and quantitative data are presented to support further research and development.

Core Mechanism of Action: Selective Inhibition of Adenylyl Cyclase V

This compound functions as a non-competitive inhibitor of adenylyl cyclase, with a marked selectivity for the type V isoform (ACV).[1][2] This inhibitory action disrupts the production of cAMP, a critical second messenger involved in a multitude of cellular processes. The selectivity of this compound for ACV over other AC isoforms, such as type II and type III, makes it a precise tool for studying the specific functions of ACV.[1][2]

Molecular Target: Adenylyl Cyclase

Adenylyl cyclases are a family of enzymes that play a crucial role in signal transduction by converting ATP to cAMP.[3] There are at least nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties. ACV, the primary target of this compound, is predominantly expressed in the heart, lung, and specific regions of the brain.[1][4]

Signaling Pathway Modulation

This compound's mechanism of action is centered on its ability to attenuate the cAMP signaling pathway. This pathway is typically initiated by the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This activation leads to the dissociation of the G-protein α-subunit (Gsα), which in turn binds to and activates adenylyl cyclase. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to a cellular response. By inhibiting ACV, this compound effectively dampens this entire cascade.

Figure 1. this compound inhibits the cAMP signaling pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified against various adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for ACV.

| Adenylyl Cyclase Isoform | IC50 (µM) | Reference |

| Type V (ACV) | 8.3 | [1][2] |

| Type VI (ACVI) | Potently inhibited, affinity close to ACV | [3] |

| Type III (ACIII) | 132 | [1][2] |

| Type II (ACII) | 1700 (1.7 mM) | [1][2] |

Key Experimental Protocols

The following sections detail the methodologies used in key studies to characterize the mechanism of action of this compound.

Adenylyl Cyclase Inhibition Assay

This protocol is adapted from studies determining the isoform selectivity of adenylyl cyclase inhibitors.

Objective: To measure the inhibitory effect of this compound on the activity of different adenylyl cyclase isoforms.

Materials:

-

Cell membranes prepared from Sf9, HEK293, or COS-7 cells expressing specific AC isoforms.

-

This compound stock solution (in DMSO).

-

[α-³²P]ATP.

-

Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.6 mM EGTA, 5 mM MgCl₂).

-

Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).

-

Dowex and alumina columns for cAMP purification.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes expressing the desired AC isoform.

-

In a reaction tube, combine the cell membrane preparation with the reaction buffer.

-

Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding [α-³²P]ATP to a final concentration of ~1 µCi per reaction.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Figure 2. Experimental workflow for the adenylyl cyclase inhibition assay.

Renin Release from Juxtaglomerular Cells

This protocol is based on studies investigating the role of ACV in renin secretion.

Objective: To determine the effect of this compound on renin release from primary cultures of juxtaglomerular (JG) cells.

Materials:

-

Primary cultures of mouse juxtaglomerular cells.

-

Cell culture medium (e.g., DMEM with supplements).

-

This compound stock solution (in DMSO).

-

Reagents to stimulate or inhibit intracellular signaling pathways (e.g., forskolin to stimulate cAMP).

-

Radioimmunoassay (RIA) or ELISA kit for measuring renin concentration.

-

Assay kits for measuring intracellular cAMP levels.

Procedure:

-

Culture primary JG cells to the desired confluency.

-

Pre-treat the cells with this compound (or vehicle control) for a specified duration.

-

Stimulate the cells with an agent known to induce renin release (e.g., a β-adrenergic agonist like isoproterenol).

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the renin concentration in the supernatant using a suitable immunoassay.

-

In parallel experiments, lyse the cells and measure intracellular cAMP levels to confirm the inhibitory effect of this compound on ACV activity.

-

Analyze the data to determine the effect of this compound on both basal and stimulated renin release.

In Vivo Studies: Rat Model of Parkinson's Disease

This compound has been investigated in animal models to understand the in vivo consequences of ACV inhibition.

Objective: To assess the effect of this compound on L-DOPA-induced dyskinesia in a rat model of Parkinson's disease.

Materials:

-

6-hydroxydopamine (6-OHDA) to create the Parkinsonian rat model.

-

L-DOPA to induce dyskinesia.

-

This compound for administration to the animals.

-

Behavioral assessment tools for scoring abnormal involuntary movements (AIMs).

-

Equipment for microdialysis to measure neurotransmitter release (e.g., GABA) in specific brain regions.

-

Assay kits for measuring cAMP levels in brain tissue.

Procedure:

-

Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-OHDA.

-

After a recovery period, chronically treat the rats with L-DOPA to induce dyskinesia.

-

Administer this compound to a subset of the dyskinetic rats.

-

Observe and score the severity of AIMs in all groups.

-

In a separate cohort of animals, perform in vivo microdialysis in the substantia nigra pars reticulata to measure GABA release in response to L-DOPA, with and without this compound co-administration.

-

Following the behavioral and microdialysis experiments, sacrifice the animals and collect brain tissue to measure cAMP levels in relevant brain regions.

Conclusion

This compound is a valuable pharmacological tool for the study of adenylyl cyclase V. Its selective inhibitory action on ACV allows for the precise investigation of the roles of this enzyme in various physiological and pathological processes. The data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the ACV-cAMP signaling pathway with this compound and related compounds. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound in various disease models.

References

Nky80 Adenylyl Cyclase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nky80 is a potent and selective, cell-permeable inhibitor of type 5 and type 6 adenylyl cyclases (AC5 and AC6). As a non-nucleoside quinazolinone, it acts as a non-competitive inhibitor with respect to both ATP and forskolin.[1] This technical guide provides an in-depth overview of the this compound adenylyl cyclase inhibition pathway, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualization of the relevant signaling pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect directly on the catalytic activity of adenylyl cyclase isoforms, with a pronounced selectivity for AC5 and AC6.[2][3] Adenylyl cyclases are responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. By inhibiting AC5 and AC6, this compound effectively reduces the intracellular concentration of cAMP, thereby modulating downstream signaling cascades.

The inhibition by this compound is non-competitive, indicating that it does not bind to the same site as the substrate (ATP) or the activator forskolin.[1] This mode of action suggests that this compound binds to an allosteric site on the adenylyl cyclase enzyme, inducing a conformational change that reduces its catalytic efficiency.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized against several adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

| Adenylyl Cyclase Isoform | IC50 Value | Reference |

| Type V (AC5) | 8.3 µM | |

| Type VI (AC6) | Potent inhibition, similar to AC5 | [2] |

| Type III (AC3) | 132 µM | |

| Type II (AC2) | 1.7 mM |

Note: While initially identified as an AC5 selective inhibitor, further comprehensive profiling has demonstrated that this compound is more accurately described as an AC5/6-selective inhibitor.[2][3]

Signaling Pathway

The primary signaling pathway affected by this compound is the canonical G-protein coupled receptor (GPCR) - adenylyl cyclase - cAMP pathway. Specifically, this compound targets AC5 and AC6, which are often coupled to stimulatory G-proteins (Gs).

References

NKY80: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of NKY80, a non-nucleoside quinazolinone inhibitor of adenylyl cyclase (AC). This document summarizes the quantitative data on its inhibitory activity across various AC isoforms, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Core Findings: this compound is a Selective Inhibitor of Adenylyl Cyclase Isoforms 5 and 6

Initially identified as a selective inhibitor of adenylyl cyclase type V (AC5), subsequent comprehensive profiling has redefined this compound as a potent and selective inhibitor of both AC5 and AC6.[1][2] This dual selectivity is a critical consideration for its use as a chemical probe in research and for its potential therapeutic applications. This compound acts as a non-competitive inhibitor of adenylyl cyclase, regulating its catalytic activity in tissues such as the heart and lungs.[3][4][5]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been determined against a panel of human adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Isoform | IC50 (µM) | Reference |

| Adenylyl Cyclase I | >1000 | [1] |

| Adenylyl Cyclase II | 1700 | [3][5][6][7] |

| Adenylyl Cyclase III | 132 | [3][5][6][7] |

| Adenylyl Cyclase IV | >1000 | [1] |

| Adenylyl Cyclase V | 8.3 | [3][5][6][7] |

| Adenylyl Cyclase VI | ~8.3 (Potency similar to AC5) | [8] |

| Adenylyl Cyclase VII | >1000 | [1] |

| Adenylyl Cyclase VIII | >1000 | [1] |

| Adenylyl Cyclase IX | >1000 | [1] |

Note: The IC50 for AC6 is reported to be very close to that of AC5, establishing this compound as an AC5/6-selective inhibitor. A precise IC50 value for AC6 from a comprehensive screen is not consistently reported across all sources.

Experimental Protocols

The determination of the target selectivity profile of this compound relies on robust in vitro enzyme inhibition assays. The following is a detailed methodology for a typical adenylyl cyclase activity assay.

Principle: The assay measures the enzymatic activity of a specific adenylyl cyclase isoform by quantifying the conversion of [α-³²P]ATP to [³²P]cyclic AMP (cAMP) in the presence of varying concentrations of the inhibitor.

Materials:

-

Enzyme Source: Membranes from Sf9 (Spodoptera frugiperda) or HEK293 cells overexpressing a specific human adenylyl cyclase isoform.

-

Substrate: [α-³²P]ATP

-

Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 1 mM MgCl₂, 0.1 mM cAMP, 1 mM ATP, and an ATP regenerating system (e.g., 5 mM creatine phosphate and 50 units/mL creatine phosphokinase).

-

Activator: Forskolin (for direct activation of most AC isoforms) or other relevant activators (e.g., Gαs).

-

Inhibitor: this compound dissolved in DMSO.

-

Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 40 mM ATP, 1.4 mM cAMP.

-

Detection: Dowex and alumina column chromatography to separate [³²P]cAMP from [α-³²P]ATP.

Procedure:

-

Membrane Preparation:

-

Culture Sf9 or HEK293 cells expressing the target AC isoform.

-

Harvest cells and lyse by sonication or dounce homogenization in a hypotonic buffer.

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with buffer to remove cytosolic components.

-

Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Adenylyl Cyclase Assay:

-

Prepare a reaction mixture containing assay buffer, the specific AC isoform-containing membranes, and the chosen activator.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding [α-³²P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

-

Quantification of [³²P]cAMP:

-

Separate the [³²P]cAMP from the unreacted [α-³²P]ATP and other radiolabeled products using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualizations

Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the inhibitory action of this compound.

Caption: Adenylyl cyclase signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

The diagram below outlines the key steps in determining the target selectivity profile of an adenylyl cyclase inhibitor like this compound.

Caption: Workflow for determining the target selectivity of this compound.

References

- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of treatment invasiveness between upfront debulking surgery versus interval debulking surgery following neoadjuvant chemotherapy for stage III/IV ovarian, tubal, and peritoneal cancers in a phase III randomised trial: Japan Clinical Oncology Group Study JCOG0602 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neoadjuvant chemotherapy or primary surgery in stage IIIC or IV ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Frontiers | Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Isoform Specificity of the Adenylyl Cyclase Inhibitor NKY80: AC5 vs. AC6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isoform specificity of NKY80, a non-nucleoside quinazolinone inhibitor of adenylyl cyclase (AC), with a particular focus on its activity towards adenylyl cyclase 5 (AC5) and adenylyl cyclase 6 (AC6). While initially reported as a selective inhibitor for AC5, subsequent comprehensive studies have revealed a more nuanced profile. This document synthesizes the available quantitative data, details the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.

Quantitative Analysis of this compound Inhibition on Adenylyl Cyclase Isoforms

This compound has been evaluated against a panel of transmembrane adenylyl cyclase isoforms. The data consistently demonstrates that this compound potently inhibits both AC5 and AC6 with similar efficacy, challenging the initial notion of its selectivity for AC5. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Isoform | IC50 (µM) | Reference |

| AC Type V | 8.3 | [1][2][3][4] |

| AC Type VI | Potently inhibited, with an affinity close to that of AC type V. A 2-fold difference in IC50 that did not reach significance. | [4][5][6] |

| AC Type II | 1700 (1.7 mM) | [1][2][3] |

| AC Type III | 132 | [1][2][3] |

Key Findings from Quantitative Data:

-

Crucially, studies that have performed complete AC isoform inhibition profiles demonstrate that this compound inhibits AC5 and AC6 with similar potency.[5][6] There is only a slight, statistically insignificant, 2-fold difference in the IC50 values between AC5 and AC6.[5][6]

-

Therefore, this compound is more accurately described as an AC5/6-selective inhibitor rather than an AC5-specific inhibitor.[5]

-

The selectivity of this compound for AC5 and AC6 over other isoforms like AC2 and AC3 is significant.[5] For instance, the IC50 for AC2 is over 200 times higher than for AC5.[1][2][3]

Experimental Protocols for Determining Isoform Specificity

The determination of this compound's inhibitory profile against different adenylyl cyclase isoforms relies on robust in vitro assays. The general workflow involves the expression of individual AC isoforms in a heterologous system, followed by an enzymatic activity assay in the presence of varying concentrations of the inhibitor.

A. Expression of Recombinant Adenylyl Cyclase Isoforms:

-

Cell Lines: Spodoptera frugiperda (Sf9) insect cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression.[5][6]

-

Transfection: Cells are transfected with plasmids containing the cDNA for the specific human or rat adenylyl cyclase isoform (e.g., AC1, AC2, AC5, AC6). Lipofectamine 2000 is a commonly used transfection reagent.[6]

-

Membrane Preparation: Approximately 48 hours post-transfection, the cells are harvested. Cell membranes containing the expressed AC isoforms are prepared through a series of centrifugation and homogenization steps.[6]

B. In Vitro Adenylyl Cyclase Activity Assay:

This assay measures the enzymatic conversion of ATP to cyclic AMP (cAMP).

-

Reaction Mixture: A typical reaction mixture includes:

-

Cell membranes expressing the specific AC isoform.

-

ATP, the substrate for adenylyl cyclase.

-

A buffer system to maintain pH (e.g., HEPES).

-

Divalent cations, such as MgCl2 or MnCl2, which are essential for AC activity.

-

An ATP-regenerating system (e.g., creatine kinase and creatine phosphate) to ensure a constant ATP supply.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.

-

An activator of adenylyl cyclase, such as Forskolin or a constitutively active G-protein alpha subunit (Gαs), to stimulate enzyme activity.

-

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to generate a dose-response curve.

-

Incubation: The reaction is typically incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate the divalent cations.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The cAMP levels are plotted against the concentration of this compound. The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is then calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the canonical adenylyl cyclase signaling pathway and a typical experimental workflow for determining inhibitor specificity.

Caption: Canonical Gs-protein coupled adenylyl cyclase signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound on specific AC isoforms.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is not a selective inhibitor for adenylyl cyclase 5 over adenylyl cyclase 6. Instead, it should be considered an AC5/6-selective inhibitor. This lack of discrimination is consistent with findings that other putative AC5-selective inhibitors, such as SQ22,536 and Ara-A, also fail to distinguish between AC5 and AC6.[5] This has important implications for the interpretation of studies that have used this compound to probe the specific physiological roles of AC5. For instance, renin secretion, once thought to be mediated solely by AC5 due to its inhibition by this compound, has been shown through knockout studies to involve both AC5 and AC6.[7]

For drug development professionals, the development of truly isoform-selective AC inhibitors remains a significant challenge and a critical goal for dissecting the precise roles of each AC isoform in health and disease. Future research should focus on developing novel chemical scaffolds that can exploit the subtle structural differences between the catalytic sites of AC5 and AC6 to achieve greater selectivity. Structure-based virtual screening and medicinal chemistry efforts will be paramount in achieving this objective.

References

- 1. This compound | Adenylyl cyclase | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. NKY-80 | Cell Signaling Technology [cellsignal.com]

- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Similarly Potent Inhibition of Adenylyl Cyclase by P-Site Inhibitors in Hearts from Wild Type and AC5 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Nky80: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Adenylyl Cyclase Inhibitor Nky80.

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a quinazolinone derivative identified as a potent inhibitor of adenylyl cyclase (AC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cyclic AMP (cAMP) signaling pathway.

Chemical Structure and Properties

This compound, with the IUPAC name 2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one, is a synthetic organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [2] |

| Molecular Weight | 229.23 g/mol | [2] |

| CAS Number | 299442-43-6 | [2] |

| Appearance | Lyophilized powder | [3] |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming) | [4] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Store at +4°C | [4] |

Synonyms: NKY 80, NKY-80, Adenylyl cyclase type V Inhibitor[1]

Biological Activity and Mechanism of Action

This compound is a cell-permeable, non-nucleoside compound that functions as a potent and selective inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[3] This inhibition is non-competitive with respect to ATP and forskolin, a known activator of adenylyl cyclase.[3]

The primary molecular target of this compound is adenylyl cyclase, with notable selectivity for specific isoforms. It exhibits a significantly higher affinity for AC5 and AC6 over other isoforms.[3] The inhibitory concentrations (IC₅₀) for various adenylyl cyclase isoforms are detailed in the table below, highlighting its selectivity profile.

| Adenylyl Cyclase Isoform | IC₅₀ Value |

| Type V (AC5) | 8.3 µM |

| Type VI (AC6) | Close to AC5 |

| Type III (AC3) | 132 µM |

| Type II (AC2) | 1.7 mM |

Data compiled from multiple sources.[2][3][4]

The inhibition of adenylyl cyclase by this compound leads to a reduction in intracellular cAMP levels. This modulation of the cAMP signaling pathway underlies its observed biological effects. For instance, in a rat model of Parkinson's disease, this compound was shown to block the increase in both GABA release and cAMP production.[3]

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of intervention for this compound.

Experimental Protocols

Synthesis of this compound

Adenylyl Cyclase Inhibition Assay (General Protocol)

While a specific, detailed protocol for testing this compound's inhibitory activity has not been found, a general methodology for an in vitro adenylyl cyclase activity assay is described below. This protocol is based on commonly used methods and should be optimized for specific experimental conditions.

Pharmacokinetic Properties

There is currently no publicly available information regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to elucidate its in vivo behavior, which is crucial for evaluating its potential as a therapeutic agent.

Summary and Future Directions

This compound is a valuable research tool for investigating the roles of specific adenylyl cyclase isoforms in various physiological and pathological processes. Its selectivity for AC5 and AC6 makes it a more targeted inhibitor compared to broad-spectrum AC inhibitors.

For drug development professionals, this compound represents a lead compound that could be further optimized to improve its potency, selectivity, and pharmacokinetic profile. Future research should focus on:

-

Elucidation of the synthetic pathway: A detailed and efficient synthesis protocol is necessary for the cost-effective production and further chemical modification of this compound.

-

Comprehensive pharmacokinetic studies: In vivo ADME studies are essential to understand the drug's fate in a biological system and to guide formulation and dosing strategies.

-

In vivo efficacy studies: Evaluation of this compound in relevant animal models of diseases where AC5 and AC6 are implicated, such as cardiovascular and neurological disorders, is a critical next step.

-

Structure-activity relationship (SAR) studies: Systematic modifications of the this compound scaffold could lead to the discovery of new analogs with enhanced therapeutic properties.

The information presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the potential of this compound and the broader class of adenylyl cyclase inhibitors.

References

NKY80: A Technical Guide to a Selective Adenylyl Cyclase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKY80 is a synthetic, adenine-like small molecule that functions as a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC), with particular efficacy against the type V and VI isoforms (AC5/AC6).[1] Chemically identified as 2-amino-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenylyl cyclase signaling pathways.[2] Its non-nucleoside quinazolinone structure offers an alternative to traditional adenylyl cyclase inhibitors, potentially reducing off-target effects. This guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a visualization of its mechanism of action within the canonical G-protein coupled receptor (GPCR) signaling cascade.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 299442-43-6 | [2] |

| Molecular Weight | 229.24 g/mol | [2] |

| Chemical Formula | C₁₂H₁₁N₃O₂ | [2] |

| IC₅₀ (AC5) | 8.3 µM | [2][3] |

| IC₅₀ (AC3) | 132 µM | [2][3] |

| IC₅₀ (AC2) | 1.7 mM | [2][3] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon activation by an agonist, a Gs alpha subunit-coupled GPCR activates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP proceeds to activate downstream effectors, most notably Protein Kinase A (PKA), leading to a variety of cellular responses. This compound directly inhibits the catalytic activity of adenylyl cyclase, thereby reducing the production of cAMP and attenuating the downstream signaling cascade.

Experimental Protocols

The following section details a comprehensive protocol for an in vitro adenylyl cyclase inhibition assay to determine the IC₅₀ value of this compound. This protocol is a synthesized methodology based on established principles of adenylyl cyclase assays.

Part 1: Expression and Purification of Recombinant Adenylyl Cyclase (AC5)

This part of the protocol outlines the production of the target enzyme.

-

Construct Generation : Subclone the cDNA for human adenylyl cyclase type 5 (AC5) into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for purification.

-

Transformation : Transform the expression vector into a competent E. coli strain, such as BL21(DE3).

-

Expression :

-

Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue incubation at 18°C for 16-20 hours with shaking.

-

-

Cell Lysis :

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Purification :

-

Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged AC5 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Confirm the purity and size of the eluted protein using SDS-PAGE and Coomassie blue staining.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

-

Part 2: In Vitro Adenylyl Cyclase Inhibition Assay

This part of the protocol describes the measurement of this compound's inhibitory activity.

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX (a phosphodiesterase inhibitor), and 1 mg/mL Bovine Serum Albumin (BSA).

-

This compound Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Forskolin Solution : Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO.

-

-

Assay Procedure :

-

Prepare a series of dilutions of this compound in DMSO, and then further dilute into the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO in assay buffer) to each well.

-

Add 10 µL of the purified recombinant AC5 enzyme to each well.

-

Add 10 µL of forskolin solution to a final concentration that elicits a submaximal stimulation of the enzyme (e.g., 10 µM).

-

Initiate the enzymatic reaction by adding 10 µL of [α-³²P]ATP (or unlabeled ATP if using a non-radioactive detection method) to each well.

-

Incubate the plate at 30°C for 15-30 minutes.

-

Terminate the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

-

-

Quantification of cAMP :

-

The amount of cAMP produced can be quantified using various methods. A common method is sequential column chromatography over Dowex and alumina to separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP.

-

Alternatively, commercially available cAMP assay kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET), can be used for a higher throughput and non-radioactive readout.

-

-

Data Analysis :

-

Calculate the percentage of adenylyl cyclase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a critical tool for the study of adenylyl cyclase signaling. Its selectivity for AC5/AC6 allows for the targeted investigation of the roles of these specific isoforms in various physiological processes. The provided data and experimental protocol offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Careful adherence to the outlined methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the intricate mechanisms of cAMP-mediated signal transduction.

References

NKY80: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NKY80 is a potent and selective, non-competitive inhibitor of the type V isoform of adenylyl cyclase (ACV). Discovered through a sophisticated virtual screening approach, this non-nucleoside quinazolinone has been instrumental in elucidating the role of ACV in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing the experimental methodologies employed, summarizing key quantitative data, and visualizing the pertinent signaling pathways and experimental workflows.

Discovery and Development History

This compound was identified and characterized by a team of researchers at Nippon Kayaku Co., Ltd., with their seminal findings published in 2001 in the Journal of Biological Chemistry. The discovery was a landmark in the targeted design of adenylyl cyclase inhibitors.

The development of this compound was driven by the need for isoform-selective AC inhibitors to dissect the specific roles of the different AC isoforms in cellular signaling. The discovery process can be outlined as follows:

-

Pharmacophore Modeling: The initial step involved the creation of a pharmacophore model based on the known P-site inhibitor of adenylyl cyclase, 9-(tetrahydro-2-furyl)adenine. This model defined the essential three-dimensional arrangement of chemical features required for binding to the catalytic site of adenylyl cyclase.

-

Virtual Screening: A large chemical database containing over 850,000 compounds was then computationally screened against this pharmacophore model. This virtual screening identified a novel, non-nucleoside quinazolinone scaffold as a potential AC inhibitor.

-

Hit-to-Lead Optimization: The initial hit compound was then chemically modified and optimized to improve its potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.

-

Preclinical Evaluation: Following its discovery, this compound has been utilized as a pharmacological tool in various preclinical studies to investigate the role of ACV in conditions such as Parkinson's disease.

As of the latest available information, this compound has not entered into clinical trials and remains a tool for research purposes.

Mechanism of Action

This compound functions as a non-competitive inhibitor of adenylyl cyclase, meaning it does not compete with the substrate, ATP, for binding to the catalytic site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

Signaling Pathway of this compound Action

The mechanism of action of this compound involves the inhibition of adenylyl cyclase, which in turn modulates downstream signaling pathways dependent on cAMP.

Quantitative Data

The inhibitory potency and selectivity of this compound against different adenylyl cyclase isoforms are critical aspects of its pharmacological profile.

| Adenylyl Cyclase Isoform | IC50 (μM) |

| Type V | 8.3 |

| Type III | 132 |

| Type II | 1700 |

Data sourced from Onda T, et al. J Biol Chem. 2001.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections provide an overview of the key methodologies used in the discovery and preclinical evaluation of this compound.

Virtual Screening for the Identification of this compound

The discovery of this compound was a pioneering example of the successful application of computational methods in drug discovery.

Protocol:

-

Pharmacophore Model Generation: A 3D pharmacophore model was constructed based on the chemical features of the known adenylyl cyclase P-site inhibitor, 9-(tetrahydro-2-furyl)adenine. The model defined key hydrogen bond donors, acceptors, and hydrophobic regions essential for binding.

-

Database Screening: A database of over 850,000 commercially available compounds was computationally screened. Each compound's conformational flexibility was explored to find a low-energy conformation that could match the 3D arrangement of the pharmacophore features.

-

Hit Selection: Compounds that successfully matched the pharmacophore query were ranked based on their fit score and chemical diversity. A non-nucleoside quinazolinone scaffold was identified as a promising hit.

Adenylyl Cyclase Inhibition Assay

The inhibitory activity of this compound against various recombinant human adenylyl cyclase isoforms was determined using an in vitro enzymatic assay.

Protocol:

-

Enzyme Preparation: Recombinant human adenylyl cyclase isoforms (Type II, III, and V) were expressed in and purified from Sf9 insect cells using a baculovirus expression system.

-

Assay Reaction: The assay was performed in a final volume of 100 µL containing 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.1 mM EGTA, 5 mM MgCl₂, 1 mM ATP, [α-³²P]ATP, and the purified adenylyl cyclase enzyme.

-

Inhibitor Addition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 10 minutes.

-

Reaction Termination and cAMP Measurement: The reaction was terminated by the addition of a stopping solution containing unlabeled cAMP. The amount of [³²P]cAMP produced was quantified by sequential chromatography over Dowex and alumina columns, followed by liquid scintillation counting.

-

IC50 Determination: The concentration of this compound that produced 50% inhibition of adenylyl cyclase activity (IC50) was determined by non-linear regression analysis of the dose-response curves.

Preclinical Evaluation in a Rat Model of Parkinson's Disease

This compound has been investigated for its potential therapeutic effects in a preclinical model of Parkinson's disease.

Protocol:

-

Animal Model: A unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease was established in adult male Wistar rats. This model mimics the progressive loss of dopaminergic neurons in the substantia nigra observed in human Parkinson's disease.

-

Drug Administration: Following the induction of the lesion, rats were treated with L-DOPA to induce dyskinesia. A separate group of animals received co-administration of this compound with L-DOPA.

-

Behavioral Assessment: The severity of L-DOPA-induced dyskinesia was assessed using a standardized rating scale for abnormal involuntary movements (AIMs).

-

Neurochemical Analysis: After the behavioral assessments, brain tissue was collected for neurochemical analysis. The release of GABA in the substantia nigra pars reticulata was measured using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for this compound Discovery

Logical Relationship in Preclinical Parkinson's Disease Study

The Role of NKY80 in cAMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of physiological processes. The synthesis of cAMP is catalyzed by the enzyme adenylyl cyclase (AC). Understanding the specific roles of different AC isoforms is crucial for dissecting signaling pathways and for the development of targeted therapeutics. NKY80 is a valuable pharmacological tool in this endeavor. This technical guide provides an in-depth overview of this compound, a synthetic, non-nucleoside quinazolinone that functions as a non-competitive inhibitor of adenylyl cyclase. We will detail its mechanism of action, isoform selectivity, and its application in studying cAMP signaling, supported by quantitative data and experimental methodologies.

Introduction to this compound

This compound is a synthetic organic compound that has been identified as an inhibitor of adenylyl cyclase.[1][2] It is not a protein but a small molecule that can be used to pharmacologically manipulate cAMP signaling pathways. Its adenine-like structure allows it to interact with adenylyl cyclase enzymes, thereby modulating their activity. As a non-competitive inhibitor, this compound is thought to bind to a site distinct from the ATP substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency.

Mechanism of Action and Isoform Selectivity

This compound functions as a potent, selective, and non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[2][3] This inhibition directly leads to a reduction in intracellular cAMP levels. A key feature of this compound is its modest selectivity for different isoforms of adenylyl cyclase.[1] It exhibits a greater affinity for type V (AC5) and type VI (AC6) isoforms compared to others.[1][4]

The inhibitory concentrations (IC50) of this compound for various adenylyl cyclase isoforms are summarized in the table below.

| Adenylyl Cyclase Isoform | IC50 Value |

| Type V (AC5) | 8.3 µM[2][3][4][5] |

| Type VI (AC6) | Affinity close to AC5[4] |

| Type III (AC3) | 132 µM[2][3][4][5] |

| Type II (AC2) | 1.7 mM[2][3][4][5] |

This differential inhibition allows researchers to probe the specific functions of AC5 and AC6 in cellular and physiological contexts.

Role in cAMP Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. AC then catalyzes the production of cAMP from ATP. cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to a cellular response.

This compound intervenes at a critical step in this pathway by inhibiting adenylyl cyclase. This blockade prevents the synthesis of cAMP, thereby dampening the entire downstream signaling cascade.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NKY-80 | Cell Signaling Technology [cellsignal.com]

- 5. This compound | Adenylyl cyclase | TargetMol [targetmol.com]

Nky80 in Parkinson's Disease Research: A Technical Guide to a Novel Therapeutic Avenue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. This technical guide explores the potential of Nky80, a potent and selective inhibitor of adenylyl cyclase type V (AC5), as a novel research tool and potential therapeutic lead in the context of Parkinson's disease. While seemingly counterintuitive, given the generally neuroprotective role of elevated cyclic AMP (cAMP) levels, this paper posits a specific, detrimental role for the AC5 isoform in dopaminergic neuron demise. By inhibiting AC5, this compound offers a unique opportunity to dissect the nuanced role of cAMP signaling in PD pathology and to explore a novel therapeutic hypothesis. This document provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols to facilitate its investigation in Parkinson's disease research.

Introduction to this compound

This compound is a non-nucleoside quinazolinone derivative that acts as a potent and selective, non-competitive inhibitor of adenylyl cyclase type V (AC5). Adenylyl cyclases are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), a critical regulator of numerous cellular processes. The selectivity of this compound for AC5 over other AC isoforms makes it a valuable pharmacological tool for investigating the specific functions of this enzyme.

Quantitative Data on this compound

The inhibitory activity of this compound against different adenylyl cyclase isoforms has been quantified, demonstrating its selectivity for AC5.

| Adenylyl Cyclase Isoform | IC50 (µM) |

| Type V (AC5) | 8.3 |

| Type III (AC3) | 132 |

| Type II (AC2) | 1,700 |

The Paradox of cAMP Signaling in Parkinson's Disease

The cAMP signaling pathway is a central regulator of neuronal function, including survival, differentiation, and synaptic plasticity. In the context of Parkinson's disease, studies have shown that activation of the cAMP pathway can be neuroprotective for dopaminergic neurons. This protective effect is mediated through various downstream effectors, such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).

However, the role of cAMP is not universally beneficial. The spatiotemporal dynamics of cAMP signaling are tightly controlled, and dysregulation can lead to detrimental outcomes, including apoptosis. It is hypothesized that while global increases in cAMP may be protective, the specific activity of certain adenylyl cyclase isoforms, such as AC5, in distinct subcellular compartments, could contribute to the neurodegenerative process in Parkinson's disease.

The Hypothesized Role of Adenylyl Cyclase V in Parkinson's Disease Pathogenesis

While direct evidence linking AC5 to Parkinson's disease is still emerging, several lines of reasoning support the investigation of its role:

-

Dopamine Receptor Signaling: D1-like dopamine receptors, which are Gs-coupled, stimulate adenylyl cyclase activity, leading to an increase in cAMP. Conversely, D2-like receptors, which are Gi-coupled, inhibit adenylyl cyclase. The loss of dopaminergic input in Parkinson's disease leads to a complex dysregulation of this signaling cascade. It is plausible that chronic alterations in dopamine signaling could lead to aberrant AC5 activity.

-

Neuronal Apoptosis: The cAMP pathway is intricately linked to apoptotic signaling. While PKA can have anti-apoptotic effects, in certain contexts, cAMP can promote cell death. The specific downstream effectors activated by AC5-generated cAMP in dopaminergic neurons under stress are not fully elucidated and could be pro-apoptotic.

-

Neuroinflammation: Neuroinflammation is a key feature of Parkinson's disease. Microglia and astrocytes, the resident immune cells of the brain, are activated in PD and contribute to neuronal damage. Adenylyl cyclases and cAMP play a role in modulating inflammatory responses, and the specific contribution of AC5 in this context is an area for active investigation.

-

Mitochondrial Dysfunction: Mitochondrial dysfunction is a central element in the pathogenesis of both familial and sporadic Parkinson's disease. The interplay between cAMP signaling and mitochondrial function is complex, and it is possible that AC5 activity could negatively impact mitochondrial health in dopaminergic neurons.

Signaling Pathways

Canonical cAMP Signaling Pathway

NKY80: A Technical Guide to its Core Function and Implications for Immune Response Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NKY80 is a small molecule inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the crucial second messenger, cyclic adenosine 3',5'-monophosphate (cAMP). By modulating intracellular cAMP levels, this compound holds the potential to influence a wide array of physiological processes, including the intricate workings of the immune system. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on immune signaling pathways, and detailed experimental protocols for its study. The information is presented to support further research and drug development efforts targeting adenylyl cyclase and cAMP-mediated pathways.

Core Properties of this compound

This compound is a non-competitive inhibitor of adenylyl cyclase, exhibiting selectivity for different isoforms of the enzyme. Its inhibitory activity is most pronounced against type V and type VI adenylyl cyclases.[1] The quantitative inhibitory profile of this compound is summarized in the table below.

Quantitative Data: this compound Inhibitory Activity

| Adenylyl Cyclase Isoform | IC50 Value |

| Type V | 8.3 µM |

| Type III | 132 µM |

| Type II | 1.7 mM |

| Type VI | Potently inhibited, with an affinity close to that of AC type V |

Table 1: Inhibitory concentrations (IC50) of this compound against various adenylyl cyclase isoforms. Data compiled from product information citing Onda, T. et al. (2001) J Biol Chem 276, 47785-93.[1]

This compound and the Immune Response: A Mechanistic Overview

The immune system is tightly regulated by a complex network of signaling molecules, with cAMP playing a pivotal role as an immunomodulator. Generally, elevated intracellular cAMP levels are associated with an immunosuppressive or regulatory effect on both innate and adaptive immune cells. By inhibiting adenylyl cyclase, this compound reduces cAMP production, thereby potentially reversing this immunosuppressive state and enhancing certain immune responses.

The cAMP Signaling Pathway in Immune Cells

The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The primary downstream effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of substrate proteins, leading to changes in gene expression and cellular function. In immune cells, this pathway often results in the inhibition of pro-inflammatory responses.

Hypothetical Impact of this compound on Immune Cell Function

Based on the known role of cAMP in immunity, inhibition of adenylyl cyclase by this compound could lead to:

-

Enhanced T-cell Activation and Proliferation: cAMP is a known negative regulator of T-cell receptor signaling.[1] By reducing cAMP levels, this compound may lower the threshold for T-cell activation.

-

Increased Pro-inflammatory Cytokine Production: In macrophages, elevated cAMP can suppress the production of pro-inflammatory cytokines like TNF-α. This compound could therefore potentiate the inflammatory response of these cells.

-

Modulation of Dendritic Cell Function: cAMP can influence the maturation and antigen-presenting capacity of dendritic cells.[2] this compound may alter these processes, thereby shaping the adaptive immune response.

A study in insects has provided some direct evidence for the role of the AC-cAMP pathway in immunity. In this study, this compound was shown to reduce the mobilization of hemocytes (insect immune cells) in response to a bacterial challenge, indicating that this pathway is involved in the cellular immune response in invertebrates.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. While the specific, detailed experimental protocols from the original characterization and insect immunity studies were not retrievable in their entirety, this section provides generalized yet detailed protocols for key assays relevant to the study of this compound.

Adenylyl Cyclase Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on adenylyl cyclase activity in cell membranes.

1. Membrane Preparation:

- Culture cells of interest (e.g., a specific immune cell line) to a high density.

- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

- Resuspend cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM MgCl2, 1 mM EDTA, with protease inhibitors).

- Homogenize the cells using a Dounce homogenizer or sonication on ice.

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and unbroken cells.

- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the cell membranes.

- Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Adenylyl Cyclase Assay:

- Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, an ATP regenerating system like creatine phosphate and creatine kinase, and a phosphodiesterase inhibitor like IBMX).

- Add the prepared cell membranes to the reaction mixture.

- To test the effect of this compound, add varying concentrations of the inhibitor (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO alone).

- To stimulate AC activity, a known activator such as forskolin or a G-protein activator like GTPγS can be included.

- Incubate the reaction tubes at 30°C for a defined period (e.g., 15-30 minutes).

- Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

3. cAMP Quantification:

- Quantify the amount of cAMP produced in each reaction tube using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay) according to the manufacturer's instructions.

- Generate a standard curve using known concentrations of cAMP.

- Calculate the adenylyl cyclase activity as the amount of cAMP produced per unit time per milligram of membrane protein.

- Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Measurement of Intracellular cAMP in Immune Cells

This protocol describes how to measure the effect of this compound on intracellular cAMP levels in intact immune cells.

1. Cell Culture and Treatment:

- Culture immune cells of interest (e.g., primary T-cells or a macrophage cell line) under appropriate conditions.

- Seed the cells in a multi-well plate at a suitable density.

- Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.

- Stimulate the cells with an agent that increases cAMP levels (e.g., prostaglandin E2, forskolin, or a specific GPCR agonist) for a short duration (e.g., 5-15 minutes).

2. Cell Lysis and cAMP Extraction:

- Remove the cell culture medium.

- Lyse the cells by adding a lysis buffer provided in a commercial cAMP assay kit or a solution of 0.1 M HCl.

- Incubate for a short period to ensure complete lysis and then neutralize the acid if used.

3. cAMP Quantification:

- Quantify the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.

- Normalize the cAMP levels to the total protein concentration or cell number in each well.

- Analyze the data to determine the effect of this compound on both basal and stimulated intracellular cAMP levels.

Experimental Workflow for Assessing this compound's Impact on Immune Cell Function

Conclusion and Future Directions

This compound serves as a valuable research tool for elucidating the role of adenylyl cyclase and cAMP signaling in various biological contexts, including the immune system. Its selectivity for certain AC isoforms makes it a more targeted inhibitor than general adenylyl cyclase inhibitors like forskolin (in its inhibitory capacity at high concentrations) or P-site inhibitors. The provided data and protocols offer a foundation for researchers to explore the therapeutic potential of modulating cAMP levels in immune-related diseases.

Future research should focus on:

-

Comprehensive profiling of this compound's effects on a wider range of immune cell types.

-

In vivo studies to assess the immunomodulatory effects of this compound in animal models of inflammatory and autoimmune diseases.

-

Structure-activity relationship studies to develop more potent and isoform-selective adenylyl cyclase inhibitors based on the this compound scaffold.

By continuing to investigate the intricate relationship between this compound, adenylyl cyclase, and the immune response, the scientific community can pave the way for novel therapeutic strategies targeting this fundamental signaling pathway.

References

- 1. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]

- 2. Adenosine and cAMP signalling skew human dendritic cell differentiation towards a tolerogenic phenotype with defective CD8+ T-cell priming capacity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

NKY80: A Potent Inhibitor of Adenylyl Cyclase for cAMP Modulation

Application Note and Detailed Protocol

Abstract

This document provides a detailed protocol for utilizing NKY80, a potent adenylyl cyclase (AC) inhibitor, in a cyclic AMP (cAMP) assay. This compound is a valuable tool for researchers and drug development professionals studying signaling pathways regulated by cAMP. This application note outlines the mechanism of action of this compound, its inhibitory profile against various adenylyl cyclase isoforms, and a step-by-step protocol for measuring its effect on intracellular cAMP levels. The provided methodologies and data will enable researchers to effectively incorporate this compound into their studies of cAMP-mediated cellular processes.

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in a multitude of physiological processes, including signal transduction, gene transcription, and cellular metabolism.[1] The production of cAMP is catalyzed by adenylyl cyclases (ACs), a family of enzymes that convert ATP to cAMP. The modulation of adenylyl cyclase activity is a key area of research for understanding and potentially treating a variety of diseases.

This compound is a chemical inhibitor of adenylyl cyclase catalytic activity.[2] It serves as a valuable pharmacological tool to investigate the roles of different AC isoforms in cellular signaling. By inhibiting the production of cAMP, this compound allows for the elucidation of the downstream consequences of reduced cAMP levels in various experimental models. This application note provides a comprehensive guide to using this compound in a cell-based cAMP assay.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of adenylyl cyclase, thereby blocking the conversion of ATP to cAMP. This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). The signaling pathway illustrating the inhibitory action of this compound is depicted below.

Caption: this compound signaling pathway.

Quantitative Data: this compound Inhibitory Profile

This compound exhibits differential inhibitory activity against various adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values summarized in the table below provide a clear comparison of its potency.

| Adenylyl Cyclase Isoform | IC50 (µM) |

| Type V | 8.3 |

| Type VI | Similar to Type V |

| Type III | 132 |

| Type II | 1700 |

Data sourced from Cell Signaling Technology product information.[2]

Experimental Protocol: this compound cAMP Assay

This protocol provides a detailed methodology for a cell-based cAMP assay to determine the inhibitory effect of this compound. The assay is based on a competitive immunoassay principle.

Materials

-

This compound (supplied as a lyophilized powder)[2]

-

Dimethyl sulfoxide (DMSO)

-

Cells expressing the adenylyl cyclase isoform of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell dissociation solution (e.g., Trypsin-EDTA)

-

Stimulation buffer

-

Forskolin or other adenylyl cyclase activator

-

cAMP assay kit (e.g., competitive immunoassay format)

-

96-well or 384-well white opaque tissue culture treated plates[3]

-

Multilabel plate reader

Methods

4.2.1. Preparation of this compound Stock Solution

-

To prepare a 10 mM stock solution, reconstitute 1 mg of this compound powder in 0.44 mL of DMSO.[2]

-

Mix thoroughly by vortexing until the powder is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2.2. Cell Preparation

-

Adherent Cells:

-

Culture cells in T175 flasks until they reach 60-80% confluency.[3]

-

Aspirate the culture medium and wash the cells with PBS.

-

Add cell dissociation solution and incubate at 37°C until cells detach.[3]

-

Neutralize the dissociation solution with complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells at 340 x g for 5 minutes.[3]

-

Resuspend the cell pellet in the appropriate volume of complete growth medium to achieve the desired cell density for plating.[3]

-

Plate the cells in a 96-well or 384-well white opaque plate and incubate overnight at 37°C with 5% CO2.[3]

-

-

Suspension Cells or Cryopreserved Cells:

4.2.3. This compound Treatment and AC Stimulation

-

Prepare serial dilutions of this compound in stimulation buffer at the desired concentrations. Remember to prepare them at a higher concentration (e.g., 2X or 3X) than the final desired concentration in the well.

-

For adherent cells, aspirate the culture medium from the wells. For suspension cells, they are already in stimulation buffer.

-

Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) for comparison.

-

Pre-incubate the cells with this compound for a duration determined by your experimental needs (e.g., 15-30 minutes) at 37°C.

-

Prepare a solution of an adenylyl cyclase activator (e.g., forskolin) in stimulation buffer.

-

Add the AC activator to all wells except the negative control wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

4.2.4. cAMP Measurement

-

Follow the instructions provided with your specific cAMP assay kit. Generally, this involves lysing the cells and then adding the detection reagents.

-

In competitive immunoassays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[4] The signal generated is inversely proportional to the amount of cAMP in the well.

-

Incubate the plate with the detection reagents for the time recommended by the kit manufacturer.

-

Read the plate using a multilabel plate reader with the appropriate settings for the assay format (e.g., luminescence, fluorescence, etc.).

Data Analysis

-

Generate a standard curve using the cAMP standards provided in the assay kit.

-

Interpolate the cAMP concentrations in your experimental wells from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration.

-

Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 of this compound in your experimental system.

Experimental Workflow

The following diagram illustrates the key steps in the this compound cAMP assay protocol.

Caption: this compound cAMP assay workflow.

Conclusion

This compound is a versatile and potent inhibitor of adenylyl cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. The detailed protocol and information provided in this application note will assist researchers in designing and executing robust experiments to investigate the role of cAMP in their specific areas of interest. The differential inhibition of AC isoforms by this compound also allows for more nuanced studies into the functions of specific adenylyl cyclases in cellular physiology and pathophysiology.

References

Application Notes and Protocols for Nky80 Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Nky80 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a non-nucleoside quinazolinone that acts as a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC) type V isoform.[1] It also shows inhibitory activity against other AC isoforms, with IC50 values of 8.3 µM, 132 µM, and 1.7 mM for type V, type III, and type II, respectively.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 229.23 g/mol | [3] |

| Formula | C₁₂H₁₁N₃O₂ | [3][4] |

| CAS Number | 299442-43-6 | [3][4] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | ≥98% (HPLC) | [3] |

Solubility Data

This compound exhibits good solubility in DMSO. It is important to use high-purity, anhydrous DMSO to avoid impacting the solubility and stability of the compound.[4] Some suppliers recommend using a newly opened bottle of DMSO.[4] Sonication or gentle warming can be used to aid dissolution.[5]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 250 mg/mL | 1090.61 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility.[4] |

| DMSO | 22.92 mg/mL | 100 mM | - |

| Ethanol | 2.29 mg/mL | 10 mM | Gentle warming may be required.[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

-

Weigh this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Add DMSO: Add 0.436 mL (436 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[4][6] This will yield a final concentration of 10 mM.

-

Dissolve this compound: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[5] Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[4] When stored at -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[4] For short-term storage (days to weeks), 4°C is acceptable.[2]

Concentration / Solvent Volume / Mass Table: [3][4]

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 4.36 mL | 21.81 mL | 43.62 mL |